



# Pan-TRK Immunohistochemistry: A Detailed Guide for Expression Screening

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Larotrectinib |           |
| Cat. No.:            | B560067       | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The detection of Tropomyosin Receptor Kinase (TRK) protein expression through immunohistochemistry (IHC) has emerged as a critical screening tool in oncology. Oncogenic fusions involving the NTRK genes (NTRK1, NTRK2, and NTRK3) lead to the formation of TRK fusion proteins, which act as drivers in a wide range of solid tumors. These tumors, although rare, are notable for their high response rates to targeted TRK inhibitors.[1][2] Consequently, identifying patients with NTRK fusion-positive cancers is paramount for effective treatment.

Pan-TRK IHC serves as a rapid and cost-effective method to screen for the presence of TRK proteins, thereby enriching the patient population for confirmatory molecular testing.[3][4] This document provides comprehensive application notes and detailed protocols for pan-TRK IHC screening.

## Introduction to Pan-TRK IHC Screening

The principle behind pan-TRK IHC is the use of antibodies that can detect the C-terminal region of all three TRK proteins (TRKA, TRKB, and TRKC), which is conserved across the wild-type and fusion proteins.[5] This allows for a broad screening approach across various tumor types. A positive IHC result is not diagnostic of an NTRK gene fusion but indicates the need for confirmatory testing with methods like Next-Generation Sequencing (NGS) or Fluorescence In Situ Hybridization (FISH).[6][7] This two-step approach is a widely recommended strategy for the efficient identification of patients who may benefit from TRK inhibitor therapy.[8]



The interpretation of pan-TRK IHC can be complex due to variable staining patterns and intensities, as well as potential false-positive results from the expression of wild-type TRK or non-specific staining.[9][10] Therefore, a thorough understanding of the methodology, antibody performance, and interpretation criteria is essential for its successful implementation in a research or clinical setting.

### **Performance of Pan-TRK IHC Antibodies**

Several antibody clones are available for pan-TRK IHC, with clone EPR17341 being the most extensively studied and utilized.[1][6] The performance of different clones can vary, impacting the sensitivity and specificity of the assay. Below is a summary of performance data from comparative studies.



| Antibody<br>Clone | Vendor(s)      | Sensitivity  | Specificity  | Key Findings                                                                                                                                                                            |
|-------------------|----------------|--------------|--------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| EPR17341          | Abcam, Ventana | 95.2% - 100% | 73.8% - 100% | Considered the most reliable clone for detecting NTRK1-3 rearranged tumors.[1][4][11] Labs using the ready-to-use Ventana system with this clone generally achieve high performance.[3] |
| A7H6R             | Cell Signaling | 93.8%        | 80.3%        | Demonstrated good performance but may miss some NTRK2-3 rearranged tumors.[1][11] It showed the best performance in terms of minimizing false- positive cases in one study.[1]          |
| EP1058Y           | Abcam          | 73.3%        | 32.8%        | Showed lower sensitivity and specificity compared to EPR17341 and A7H6R.[11]                                                                                                            |



Note: Sensitivity and specificity can vary depending on the tumor type, the specific NTRK fusion partner, and the interpretation criteria used.

## TRK Signaling Pathway and the Role of NTRK Fusions

Under normal physiological conditions, the binding of neurotrophins to TRK receptors leads to their dimerization and the activation of downstream signaling pathways, such as the MAPK, PI3K, and PLCy pathways, which are crucial for neuronal survival and differentiation.

NTRK gene fusions result in the constitutive, ligand-independent activation of these downstream pathways, leading to uncontrolled cell proliferation and survival, a hallmark of cancer.[2]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A systematic comparison of pan-Trk immunohistochemistry assays among multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 3. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pan-TRK Immunohistochemistry: A Detailed Guide for Expression Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560067#immunohistochemistry-ihc-for-pan-trk-expression-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com